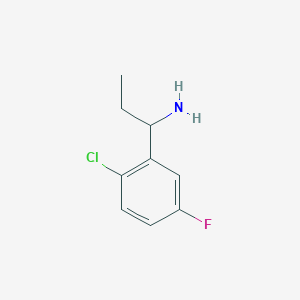

1-(2-Chloro-5-fluorophenyl)propan-1-amine

CAS No.:

Cat. No.: VC20358517

Molecular Formula: C9H11ClFN

Molecular Weight: 187.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H11ClFN |

|---|---|

| Molecular Weight | 187.64 g/mol |

| IUPAC Name | 1-(2-chloro-5-fluorophenyl)propan-1-amine |

| Standard InChI | InChI=1S/C9H11ClFN/c1-2-9(12)7-5-6(11)3-4-8(7)10/h3-5,9H,2,12H2,1H3 |

| Standard InChI Key | KSFBEURMAVHKMZ-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C1=C(C=CC(=C1)F)Cl)N |

Introduction

1-(2-Chloro-5-fluorophenyl)propan-1-amine is an organic compound characterized by its unique molecular structure, which includes a propan-1-amine backbone substituted with a 2-chloro-5-fluorophenyl group. This compound has garnered significant attention in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and chemical reactivity.

Synthesis Methods

The synthesis of 1-(2-Chloro-5-fluorophenyl)propan-1-amine typically involves the reaction of 2-chloro-5-fluorobenzaldehyde with an appropriate amine. Common synthetic routes may include reductive amination processes, where the aldehyde is converted into the amine using reducing agents like lithium aluminum hydride or sodium borohydride.

| Reaction Type | Common Reagents |

|---|---|

| Oxidation | Potassium permanganate, Chromium trioxide |

| Reduction | Lithium aluminum hydride, Sodium borohydride |

| Substitution | Sodium methoxide in methanol |

Biological Activity and Applications

1-(2-Chloro-5-fluorophenyl)propan-1-amine exhibits significant biological activity, primarily studied for its potential effects on neurotransmission and metabolic processes. It may interact with specific enzymes or receptors, influencing biochemical pathways relevant to conditions such as depression and anxiety disorders. Additionally, it has been investigated for antimicrobial and anticancer properties, highlighting its versatility in biological applications.

Structural Similarities and Differences

Several compounds exhibit structural similarities to 1-(2-Chloro-5-fluorophenyl)propan-1-amine, differing mainly in their halogen substitutions:

| Compound Name | Structural Differences | Key Features |

|---|---|---|

| (R)-1-(2-Chlorophenyl)propan-1-amine | Lacks fluorine atom | May exhibit different reactivity |

| (R)-1-(2-Fluorophenyl)propan-1-amine | Lacks chlorine atom | Different chemical properties affecting pharmacodynamics |

| (R)-1-(2-Bromo-5-fluorophenyl)propan-1-amine | Contains bromine instead of chlorine | May influence reactivity and biological interactions |

| 2-Chloro-5-fluoroaniline | Simpler derivative with only chlorine and fluorine substitutions | Less complex structure |

Research Findings and Future Directions

Research on 1-(2-Chloro-5-fluorophenyl)propan-1-amine focuses on elucidating its mechanism of action and potential therapeutic applications. Interaction studies aim to understand its binding affinity to specific receptors and enzymes, which is crucial for developing new treatments for neurological disorders and other health conditions. Continuous flow reactors and advanced purification techniques are employed to enhance yield and purity in industrial settings.

Given the compound's unique chemical properties and biological activities, further research is warranted to explore its full potential in medicinal chemistry and pharmaceutical development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume